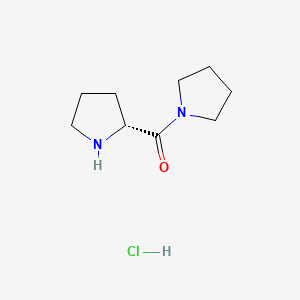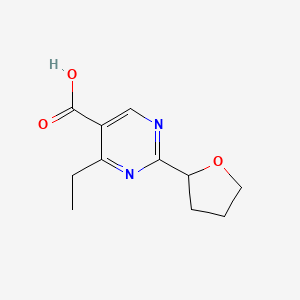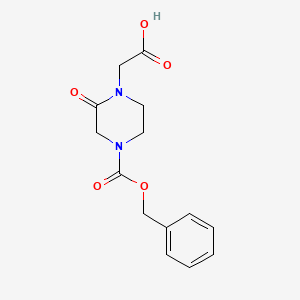
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride is a chemical compound with a cyclopropane ring substituted with an aminoethyl group and a carbonitrile group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl groups under controlled conditions. One common method involves the reaction of cyclopropane-1-carbonitrile with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-amino-1-cyclopropanecarbonitrile hydrochloride: Similar structure but lacks the aminoethyl group.
2-amino-1-cyclopentene-1-carbonitrile: Contains a cyclopentene ring instead of a cyclopropane ring.
Uniqueness
2-(2-aminoethyl)cyclopropane-1-carbonitrile hydrochloride is unique due to the presence of both the aminoethyl and nitrile groups on a cyclopropane ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
2-(2-aminoethyl)cyclopropane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(5)4-8;/h5-6H,1-3,7H2;1H |
InChI Key |
HAZZLAFYNLWWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C#N)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)








